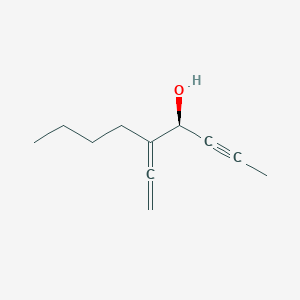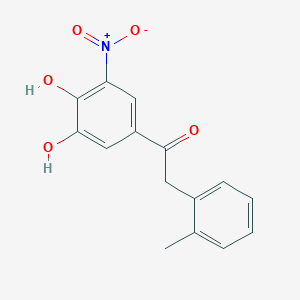
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is an organic compound that belongs to the class of aromatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by hydroxylation and subsequent ketone formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and hydroxyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,4-dihydroxyphenyl)-2-(2-methylphenyl)-: Lacks the nitro group, which can result in different reactivity and applications.
Ethanone, 1-(3,4-dihydroxy-5-methylphenyl)-2-(2-methylphenyl)-: The presence of a methyl group instead of a nitro group can alter its chemical properties.
Uniqueness
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is unique due to the combination of nitro and hydroxyl groups on the aromatic ring
Properties
CAS No. |
274925-87-0 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13NO5/c1-9-4-2-3-5-10(9)7-13(17)11-6-12(16(20)21)15(19)14(18)8-11/h2-6,8,18-19H,7H2,1H3 |
InChI Key |
SHBWCSBKIWHLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


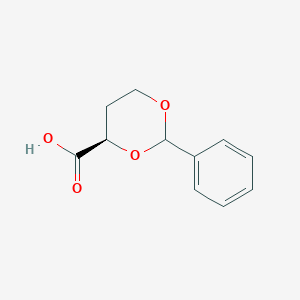
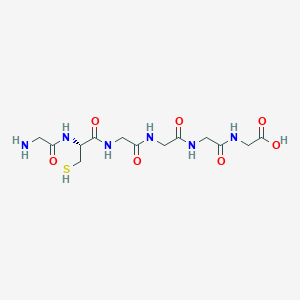
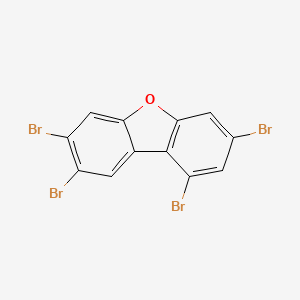
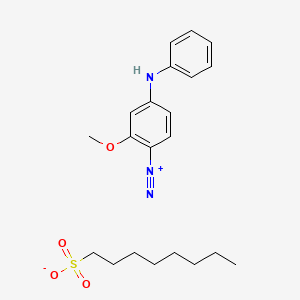

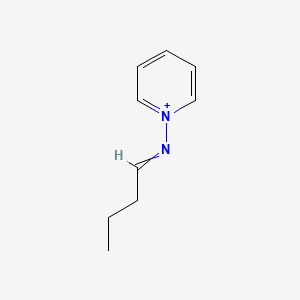
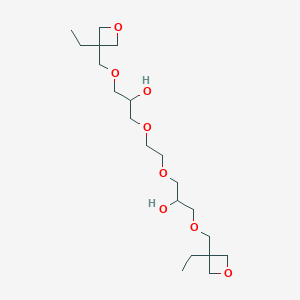
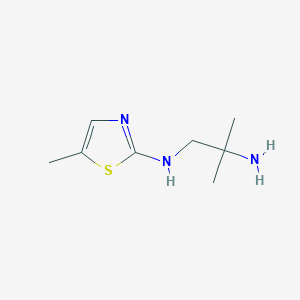
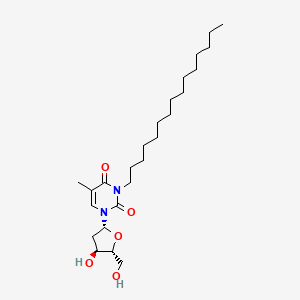
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
acetate](/img/structure/B14234176.png)
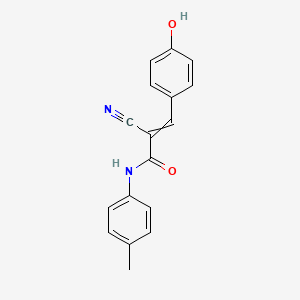
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
